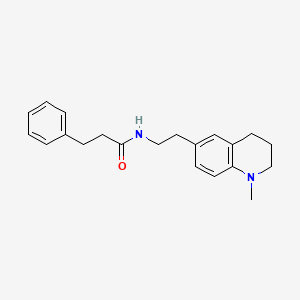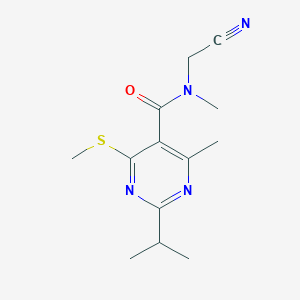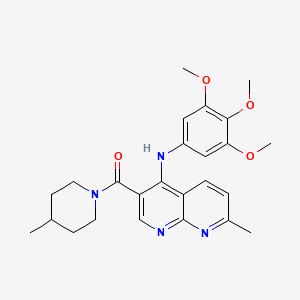
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, commonly known as CMMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMMP is a synthetic compound that belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, CMMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing inflammation. In neuroprotection, CMMP has been found to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, CMMP has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of CMMP involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. CMMP activates Nrf2 by modifying a specific cysteine residue in the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various cytoprotective genes, including antioxidant enzymes, phase II detoxifying enzymes, and anti-inflammatory cytokines.
Biochemical and Physiological Effects:
CMMP has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory responses, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress and inflammation. CMMP has also been found to modulate the expression of various genes involved in cellular metabolism, signaling, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMMP in lab experiments is its high yield and purity, which makes it easy to obtain and use in various assays. CMMP is also stable and can be stored for long periods without losing its activity. However, one of the limitations of using CMMP is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of CMMP for each specific application.
Orientations Futures
There are several future directions for the research on CMMP, including the development of more efficient synthesis methods, the identification of novel targets and pathways regulated by CMMP, and the evaluation of its potential therapeutic applications in various diseases. Some of the potential therapeutic applications of CMMP include the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the combination of CMMP with other compounds or therapies may enhance its efficacy and reduce its potential toxicity. Overall, the research on CMMP has great potential to contribute to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of CMMP involves the reaction of 2-methylphenylacetonitrile with 3-methoxy-4-pentenoic acid in the presence of a base, followed by the addition of 3-bromo-2-cyano-3-(3-methoxy-4-pentoxyphenyl)propene. The resulting product is then treated with a reducing agent to obtain CMMP in high yield and purity.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-13-28-21-12-11-18(15-22(21)27-3)14-19(16-24)23(26)25-20-10-7-6-9-17(20)2/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,25,26)/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQTAWFVURULC-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)


